molecular formula C10H19N3O4S B4966812 1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine

1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine

Cat. No.: B4966812
M. Wt: 277.34 g/mol
InChI Key: WSAPTNICCBWRLK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, DBU, and diphenylvinylsulfonium triflate . The conditions often involve basic environments and specific temperature controls to ensure high yields and purity .

Major Products

The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Acetyl-4-(morpholin-4-ylsulfonyl)piperazine include:

Uniqueness

What sets this compound apart is its unique combination of the acetyl, morpholinyl, and sulfonyl groups, which confer specific chemical and biological properties. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

1-(4-morpholin-4-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4S/c1-10(14)11-2-4-12(5-3-11)18(15,16)13-6-8-17-9-7-13/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAPTNICCBWRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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